molecular formula C12H10O4 B8568331 Ethyl 2-(benzofuran-3-yl)-2-oxoacetate

Ethyl 2-(benzofuran-3-yl)-2-oxoacetate

Cat. No.: B8568331
M. Wt: 218.20 g/mol
InChI Key: WHUYLQWBMYFFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzofuran-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzofuran-3-yl)-2-oxoacetate typically involves the reaction of benzofuran derivatives with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzofuran-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzofuran derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(benzofuran-3-yl)-2-oxoacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential therapeutic properties, it is investigated for its anti-tumor, antibacterial, and anti-viral activities.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(benzofuran-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-tumor activity may be attributed to the inhibition of cell proliferation pathways, while its antibacterial activity could result from disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Ethyl 2-(benzofuran-3-yl)-2-oxoacetate can be compared with other benzofuran derivatives such as:

  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • N-(2-acetylbenzofuran-3-yl) methacrylamide
  • Ethyl 2-(2,4-dimethoxybenzoyl)acetate

These compounds share similar structural features but differ in their substituents and specific biological activities. This compound is unique due to its specific ester group and the position of the benzofuran ring, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

ethyl 2-(1-benzofuran-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)11(13)9-7-16-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3

InChI Key

WHUYLQWBMYFFLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=COC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.